
4-(3-羟基苯胺基)-4-氧代丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid and related compounds involves various chemical reactions, including ring-opening reactions of itaconic anhydride with aminoacetophenones and Knoevenagel condensation reactions. These methods demonstrate the versatility in synthesizing such compounds, providing a foundation for further chemical modifications and applications (Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-(3-Hydroxyanilino)-4-oxobutanoic acid has been elucidated through various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction studies. These studies reveal detailed information about the vibrational wavenumbers, the crystal structure, and the geometrical parameters of the compound, providing a comprehensive understanding of its molecular architecture (Raju et al., 2015).
Chemical Reactions and Properties
4-(3-Hydroxyanilino)-4-oxobutanoic acid participates in various chemical reactions, including interactions with 2-(aminophenyl)methanol leading to the formation of complex molecules. These reactions, supported by quantum-chemical calculations, highlight the compound's reactivity and potential for creating novel chemical entities (Amalʼchieva et al., 2022).
Physical Properties Analysis
The physical properties, including thermal stability and absorption characteristics of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, have been studied through thermal analysis and UV-Vis spectrophotometry. These analyses contribute to understanding the stability and electronic properties of the compound, which are essential for its potential applications (Nayak et al., 2014).
Chemical Properties Analysis
Investigations into the chemical properties of 4-(3-Hydroxyanilino)-4-oxobutanoic acid have revealed its potential as a precursor for various chemical reactions and its interactions with different chemical reagents. These studies provide insights into the compound's chemical behavior, which is crucial for its utilization in synthetic chemistry and potential industrial applications (Kiyani & Ghorbani, 2015).
科学研究应用
-
Pharmacognosy and Antioxidant Research
- Application Summary : The compound was identified in the metabolic profiling of flower and leaf extracts of Colvillea racemosa, which were investigated for their anticancer potential and phytochemical composition .
- Methods of Application : The extracts were analyzed by UPLC-ESI-QTOF-MS, and the bioactivity was tested using in vitro antioxidant assays (FRAP, DPPH, and ABTS) in addition to cytotoxic assays on non-small cell lung cancer cell line (A549) .
- Results : The study indicated the potent radical scavenging capacity of both extracts. Importantly, the flower extract exhibited a greater antioxidant capacity than the leaf extract .
-
Bioorganic Chemistry and Kinase Inhibition
- Application Summary : The compound was synthesized as a selective B-Raf/B-Raf V600E and potent EGFR/VEGFR2 kinase inhibitor .
- Methods of Application : The compound was synthesized and investigated along with other compounds having different side chains at the triazolyl group with/without fluoro substituents at the anilino group .
- Results : The compound selectively inhibited B-Raf (IC 50: 57 nM) and B-Raf V600E (IC 50: 51 nM) over C-Raf (IC 50: 1.0 μM). It also actively inhibited EGFR (IC 50: 73 nM) and VEGFR2 (IC 50: 7.0 nM) but not EGFR T790M and PDGFR-β (IC 50: >10 μM) .
-
Pharmaceutical Research and RET Kinase Inhibition
- Application Summary : Substituted 4-(3-hydroxyanilino)-quinoline compounds, including “4-(3-Hydroxyanilino)-4-oxobutanoic acid”, were evaluated as potential inhibitors of RET kinase .
- Methods of Application : The compounds were tested in an in vitro kinase assay and a cell-based kinase assay .
- Results : Three compounds had K(i)'s of 3, 25, and 50 nM in an in vitro kinase assay; while a cell-based kinase assay showed K(i)'s of 300, 100, and 45 .
安全和危害
The safety data sheet for a similar compound, 4-Hydroxybenzoic acid, indicates that it causes serious eye damage and may cause respiratory irritation8. However, the specific safety and hazards for “4-(3-Hydroxyanilino)-4-oxobutanoic acid” are not available in the resources.
未来方向
The future directions for “4-(3-Hydroxyanilino)-4-oxobutanoic acid” are not explicitly mentioned in the available resources. However, research into similar compounds, such as quinazolinones, suggests potential for further investigation in the field of medicinal chemistry9.
Please note that this analysis is based on the available resources and may not fully cover all aspects of “4-(3-Hydroxyanilino)-4-oxobutanoic acid”. For a more comprehensive analysis, further research and expert consultation may be required.
属性
IUPAC Name |
4-(3-hydroxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-3,6,12H,4-5H2,(H,11,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCMBBJHYNTEAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359173 |
Source


|
| Record name | 4-(3-Hydroxyanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyanilino)-4-oxobutanoic acid | |
CAS RN |
16141-43-8 |
Source


|
| Record name | 4-(3-Hydroxyanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

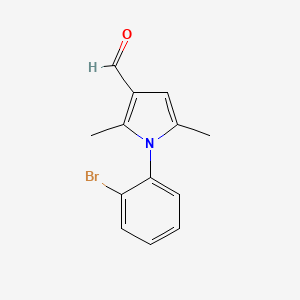
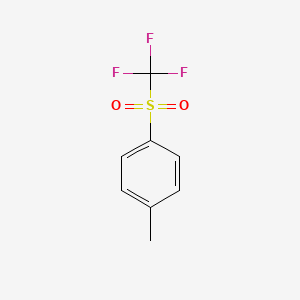
![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)
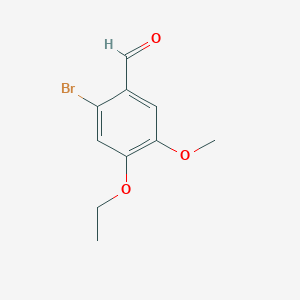
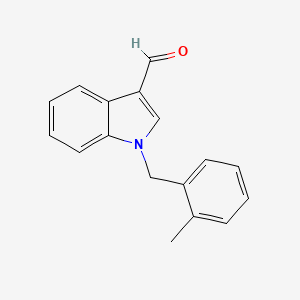

![3-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268639.png)
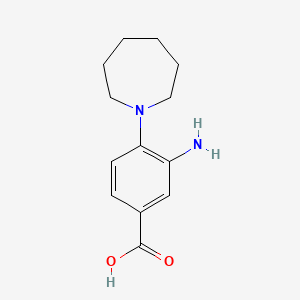
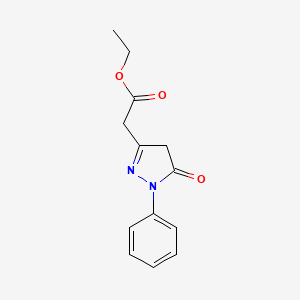
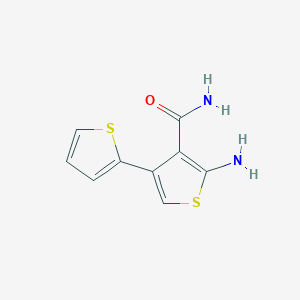
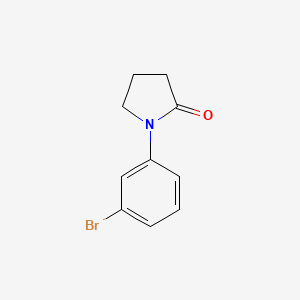
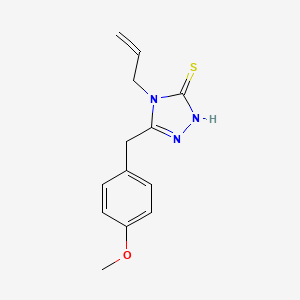
![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)
![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)